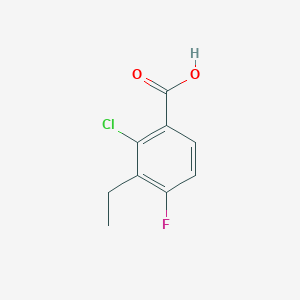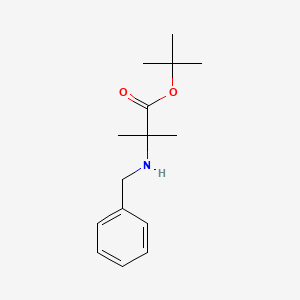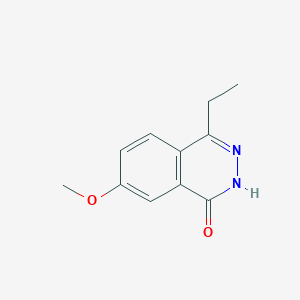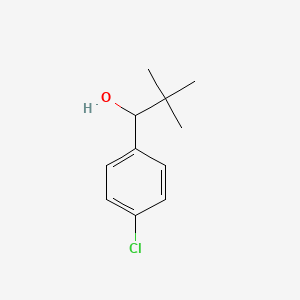![molecular formula C24H23NO5 B8444493 (4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid](/img/structure/B8444493.png)
(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction. This is achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Diethoxy Groups: The next step involves the introduction of diethoxy groups at specific positions on the isoindole ring. This is typically done through an alkylation reaction using ethylating agents.
Attachment of the Phenylacetic Acid Moiety: The final step involves the attachment of the phenylacetic acid moiety to the isoindole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid has several scientific research applications:
Pharmacology: It is studied as a prostanoid EP4 receptor antagonist, which has implications in treating inflammatory conditions and pain management.
Biochemistry: The compound is used to study receptor-ligand interactions and signal transduction pathways.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs targeting prostanoid receptors.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of (4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid involves its role as a competitive antagonist of the prostanoid EP4 receptor. By binding to this receptor, the compound inhibits the action of prostaglandin E2 (PGE2), which is involved in various physiological and pathological processes, including inflammation and pain . The molecular targets include the EP4 receptor, and the pathways involved are related to the inhibition of PGE2-mediated signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
GW627368X: Another prostanoid EP4 receptor antagonist with a similar structure but different substituents.
GSK726701A: A partial agonist of the EP4 receptor used in pain management research.
Uniqueness
(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid is unique due to its specific diethoxy substituents and its potent antagonistic activity at the EP4 receptor. This makes it a valuable tool in pharmacological research and a potential lead compound for drug development .
Propriétés
Formule moléculaire |
C24H23NO5 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C24H23NO5/c1-3-29-22-17-7-5-6-8-18(17)23(30-4-2)21-19(22)14-25(24(21)28)16-11-9-15(10-12-16)13-20(26)27/h5-12H,3-4,13-14H2,1-2H3,(H,26,27) |
Clé InChI |
ARFPOOKHKRZHNI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1'-Benzoyl-3,4-dihydro-6-methoxy-spiro[(2H)-1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B8444455.png)






